molecular formula C7H13N3O2 B1398094 2-(2-Azidoethoxy)tetrahydropyran CAS No. 835625-50-8

2-(2-Azidoethoxy)tetrahydropyran

Cat. No. B1398094
Key on ui cas rn: 835625-50-8
M. Wt: 171.2 g/mol
InChI Key: YAUCTOALORWJCV-UHFFFAOYSA-N
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Patent
US08293772B2

Procedure details

The reaction was carried out similarly as described in the preparation of compound 408, using toluene-4-sulfonic acid 2,2-dimethyl-[1,3]dioxolan-4-ylmethyl ester (37.8 mmol). The crude product was purified by continuous gradient flash chromatography using EtOAc/petroleum ether (40-60) 0:100 to 20:80 as the eluent to afford the title compound as colourless foam.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37.8 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][O:6][CH:7]1[CH2:12]CC[CH2:9][O:8]1)=[N+:2]=[N-:3].[CH3:13]C1(C)OC(COS(C2C=CC(C)=CC=2)(=O)=O)CO1>>[N:1]([CH2:4][CH:5]1[CH2:9][O:8][C:7]([CH3:12])([CH3:13])[O:6]1)=[N+:2]=[N-:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CCOC1OCCCC1
Step Two
Name
Quantity
37.8 mmol
Type
reactant
Smiles
CC1(OCC(O1)COS(=O)(=O)C1=CC=C(C=C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by continuous gradient flash chromatography

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CC1OC(OC1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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